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  • Product: 2-Fluoro-4-propoxybenzaldehyde
  • CAS: 883543-14-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Fluoro-4-propoxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

Foreword: The Strategic Value of Fluorinated Benzaldehydes In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Fluorinated Benzaldehydes

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and alkoxy groups into aromatic scaffolds has become a cornerstone of molecular design. 2-Fluoro-4-propoxybenzaldehyde emerges as a preeminent example of a molecular building block that elegantly combines the reactivity of an aldehyde with the advantageous physicochemical properties conferred by its fluoro and propoxy substituents. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this versatile compound, grounded in field-proven insights and established synthetic protocols. We will delve into its synthesis, explore its reactivity, and illuminate its applications, providing a robust framework for its effective utilization in the laboratory.

Core Attributes of 2-Fluoro-4-propoxybenzaldehyde

At its core, 2-Fluoro-4-propoxybenzaldehyde is an aromatic aldehyde distinguished by a fluorine atom ortho to the aldehyde group and a propoxy group in the para position. This specific arrangement of functional groups dictates its unique reactivity and makes it a valuable precursor for a wide array of more complex molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis. The table below summarizes the key physicochemical properties of 2-Fluoro-4-propoxybenzaldehyde and its immediate synthetic precursor, 2-Fluoro-4-hydroxybenzaldehyde.

Property2-Fluoro-4-propoxybenzaldehyde (Predicted/Inferred)2-Fluoro-4-hydroxybenzaldehyde[1]
CAS Number 238393-35-4348-27-6
Molecular Formula C₁₀H₁₁FO₂C₇H₅FO₂
Molecular Weight 182.19 g/mol 140.11 g/mol
Appearance Likely a colorless to light yellow liquid or low-melting solidSolid
Boiling Point Higher than 4-propoxybenzaldehyde (129-130 °C at 10 mmHg)[2]Not readily available
Solubility Soluble in common organic solvents (e.g., DMF, THF, CH₂Cl₂)Soluble in many organic solvents

Note: Some properties for 2-Fluoro-4-propoxybenzaldehyde are inferred from structurally similar compounds due to limited direct experimental data in publicly available literature.

Synthesis of 2-Fluoro-4-propoxybenzaldehyde: A Practical Approach

The most direct and widely employed method for the synthesis of 2-Fluoro-4-propoxybenzaldehyde is the Williamson ether synthesis.[3][4][5] This reliable Sₙ2 reaction involves the O-alkylation of the phenolic hydroxyl group of 2-Fluoro-4-hydroxybenzaldehyde with a suitable propyl halide.

Mechanistic Rationale

The Williamson ether synthesis is predicated on the generation of a potent nucleophile, in this case, a phenoxide, by deprotonating the hydroxyl group of 2-Fluoro-4-hydroxybenzaldehyde with a suitable base. This phenoxide then attacks the electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide and forming the desired ether linkage. The choice of a primary alkyl halide is crucial to favor the Sₙ2 pathway and minimize competing elimination reactions.[5]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 2-Fluoro-4-hydroxybenzaldehyde 2-Fluoro-4-hydroxybenzaldehyde Reaction_Vessel Reaction in DMF 2-Fluoro-4-hydroxybenzaldehyde->Reaction_Vessel Propyl_Halide 1-Bromopropane Propyl_Halide->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Product 2-Fluoro-4-propoxybenzaldehyde Reaction_Vessel->Product Williamson Ether Synthesis

Caption: Synthetic workflow for 2-Fluoro-4-propoxybenzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis involving phenolic substrates.[6]

Materials:

  • 2-Fluoro-4-hydroxybenzaldehyde (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-4-hydroxybenzaldehyde and anhydrous DMF.

  • Stir the mixture until the aldehyde is fully dissolved.

  • Add anhydrous potassium carbonate to the solution.

  • Add 1-bromopropane dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water and extract with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash sequentially with deionized water and brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-Fluoro-4-propoxybenzaldehyde by column chromatography on silica gel.

Applications in Organic Synthesis

The true utility of 2-Fluoro-4-propoxybenzaldehyde lies in its capacity to serve as a versatile scaffold for the synthesis of more elaborate molecular architectures.

A Cornerstone in Drug Discovery

The aldehyde functional group is a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and various condensation reactions to form heterocyclic systems.[2] The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the resulting drug candidates. The propoxy group can modulate lipophilicity, which is a critical parameter for oral bioavailability.

Precursor for Liquid Crystals

Aromatic aldehydes with alkoxy chains are common precursors in the synthesis of thermotropic liquid crystals.[2] The aldehyde group can readily undergo condensation with anilines to form Schiff bases (imines), which are a common mesogenic core.[7] The fluorine substituent can influence the dielectric anisotropy and melting behavior of the final liquid crystalline material.[7][8]

Key Reactions and Mechanistic Considerations

The reactivity of 2-Fluoro-4-propoxybenzaldehyde is dominated by its aldehyde functionality. The ortho-fluoro substituent can exert a moderate electron-withdrawing effect, which can influence the electrophilicity of the aldehyde carbon.

Schiff Base Formation

A cornerstone reaction of aldehydes is their condensation with primary amines to form Schiff bases (imines). This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate.

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde 2-Fluoro-4-propoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH₂ Amine Primary Amine (R-NH₂) Amine->Hemiaminal Schiff_Base Schiff Base (Imine) Hemiaminal->Schiff_Base - H₂O

Caption: Generalized pathway for Schiff base formation.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. 2-Fluoro-4-propoxybenzaldehyde can react with a phosphorus ylide to generate substituted stilbene derivatives, which are of interest for their potential biological activities.[9]

Safety and Handling

As a prudent laboratory practice, 2-Fluoro-4-propoxybenzaldehyde should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

Based on the hazard profiles of its precursor, 2-Fluoro-4-hydroxybenzaldehyde, and the related 4-propoxybenzaldehyde, the following GHS classifications can be anticipated:

  • Skin Irritation [1][10]

  • Serious Eye Irritation [1][10]

  • May cause respiratory irritation [1][10]

  • Harmful if swallowed, in contact with skin, or if inhaled (for 4-propoxybenzaldehyde)[10]

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-Fluoro-4-propoxybenzaldehyde is a highly valuable and versatile building block in organic synthesis. Its unique combination of a reactive aldehyde, a metabolically robust fluorine atom, and a lipophilicity-modulating propoxy group makes it an attractive starting material for the synthesis of a wide range of target molecules in drug discovery and materials science. The synthetic and reaction protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this powerful synthetic intermediate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 587246, 2-Fluoro-4-hydroxybenzaldehyde" PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79812, 4-Propoxybenzaldehyde" PubChem, [Link].

  • "Exploring 4-N-Propoxybenzaldehyde: Properties, Applications, and Manufacturing" Soar Bio, [Link].

  • Z. F. M. J. et al. "SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR" Malaysian Journal of Chemistry, 2018, 20(1), 59-69, [Link].

  • "Preparation method of 2-fluoro-4-hydroxybenzaldehyde" Google P
  • Ashenhurst, J. "The Williamson Ether Synthesis" Master Organic Chemistry, 2014, [Link].

  • "12. The Williamson Ether Synthesis" University of Missouri–St. Louis Department of Chemistry, [Link].

  • Hird, M. et al. "Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals" Biointerface Research in Applied Chemistry, 2021, 11(4), 11459-11468, [Link].

  • "Experiment 06 Williamson Ether Synthesis" University of Wisconsin-River Falls, [Link].

  • "Williamson Ether Synthesis" YouTube, [Link].

  • "15.3: The Williamson Ether Synthesis" Chemistry LibreTexts, [Link].

Sources

Exploratory

An In-depth Technical Guide to 2-Fluoro-4-propoxybenzaldehyde: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Fluoro-4-propoxybenzaldehyde, a fluorinated aromatic aldehyde with significant potential in the fields of medicinal chemistry and materials science. While speci...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Fluoro-4-propoxybenzaldehyde, a fluorinated aromatic aldehyde with significant potential in the fields of medicinal chemistry and materials science. While specific literature on this compound is sparse, its structural relationship to well-studied analogues allows for a detailed exploration of its probable synthetic pathways, physicochemical properties, and applications. This document is intended for researchers, chemists, and professionals in drug development and materials science who are interested in leveraging the unique characteristics of fluorinated organic compounds.

Introduction and Strategic Importance

2-Fluoro-4-propoxybenzaldehyde belongs to the class of substituted benzaldehydes, which are pivotal intermediates in organic synthesis. The presence of a fluorine atom at the ortho position to the aldehyde group and a propoxy group at the para position imparts a unique combination of steric and electronic properties. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, while the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations. The propoxy group further modulates the compound's lipophilicity and can influence its interaction with biological targets or its properties in polymeric materials.

While the direct history and discovery of 2-Fluoro-4-propoxybenzaldehyde are not extensively documented in seminal publications, its emergence is a logical progression in the exploration of fluorinated aromatic building blocks for the synthesis of complex organic molecules. Fluorobenzaldehydes, in general, are recognized as crucial intermediates in the preparation of fluorine-containing agricultural chemicals and pharmaceuticals.[1]

Synthesis of 2-Fluoro-4-propoxybenzaldehyde

The most logical and efficient synthetic route to 2-Fluoro-4-propoxybenzaldehyde is a two-step process commencing from the readily available 3-fluorophenol. This pathway involves an initial formylation followed by a Williamson ether synthesis. An alternative, and likely more common, approach in a research setting would be to start with 2-Fluoro-4-hydroxybenzaldehyde.

Proposed Synthetic Pathway

The synthesis can be envisioned as follows:

Synthesis of 2-Fluoro-4-propoxybenzaldehyde 2-Fluoro-4-hydroxybenzaldehyde 2-Fluoro-4-hydroxybenzaldehyde Reaction Williamson Ether Synthesis 2-Fluoro-4-hydroxybenzaldehyde->Reaction Propyl_halide Propyl halide (e.g., 1-bromopropane) Propyl_halide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF or Acetonitrile) Solvent->Reaction Product 2-Fluoro-4-propoxybenzaldehyde Reaction->Product

Caption: Proposed synthesis of 2-Fluoro-4-propoxybenzaldehyde via Williamson ether synthesis.

Experimental Protocol

This protocol is based on established procedures for Williamson ether synthesis with similar phenolic aldehydes.

Materials:

  • 2-Fluoro-4-hydroxybenzaldehyde (CAS: 348-27-6)[2]

  • 1-Bromopropane (or 1-iodopropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-Fluoro-4-hydroxybenzaldehyde (1.0 eq) in DMF or acetonitrile, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

  • Add 1-bromopropane (1.1 - 1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 2-Fluoro-4-propoxybenzaldehyde.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group without promoting side reactions.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal for Sₙ2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.

  • Temperature: Heating the reaction increases the rate of the Sₙ2 reaction. The chosen temperature range is a balance between achieving a reasonable reaction rate and preventing decomposition.

Physicochemical and Spectroscopic Properties

PropertyPredicted/Inferred Value for 2-Fluoro-4-propoxybenzaldehydeData for 4-Propoxybenzaldehyde (CAS: 5736-85-6)[3]Data for 2-Fluoro-4-hydroxybenzaldehyde (CAS: 348-27-6)[2]
Molecular Formula C₁₀H₁₁FO₂C₁₀H₁₂O₂C₇H₅FO₂
Molecular Weight 182.19 g/mol 164.20 g/mol 140.11 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solidColorless to light yellow clear liquidWhite to yellow to red to brown powder
Boiling Point Expected to be slightly higher than 4-propoxybenzaldehyde129-130 °C @ 10 mmHg-
Solubility Expected to be soluble in common organic solvents--

Spectroscopic Data (Predicted):

  • ¹H NMR: Peaks corresponding to the aldehyde proton (singlet, ~9.8-10.0 ppm), aromatic protons (doublets and doublets of doublets, ~6.8-7.8 ppm), the methylene protons of the propoxy group adjacent to the oxygen (triplet, ~4.0 ppm), the central methylene protons (sextet, ~1.8 ppm), and the terminal methyl protons (triplet, ~1.0 ppm).

  • ¹³C NMR: Resonances for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (with C-F coupling), and the aliphatic carbons of the propoxy group.

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the aldehyde (~1680-1700 cm⁻¹) and C-O-C stretching vibrations.

Applications in Research and Development

The unique structural features of 2-Fluoro-4-propoxybenzaldehyde make it a valuable building block in several areas of chemical research, particularly in drug discovery and materials science.

Medicinal Chemistry and Drug Discovery

Substituted benzaldehydes are common starting materials for the synthesis of a vast array of heterocyclic compounds with diverse biological activities. The aldehyde group can readily undergo reactions such as:

  • Reductive amination: To introduce amine functionalities.

  • Wittig reaction: To form alkenes.

  • Condensation reactions: With various nucleophiles to form imines, hydrazones, and other heterocyclic systems.

The presence of the fluorine atom can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, fluorination can block metabolic oxidation at that position, thereby increasing the drug's half-life.

Applications_in_Drug_Discovery Start 2-Fluoro-4-propoxybenzaldehyde Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Condensation Condensation Reactions Start->Condensation Bioactive_Amines Bioactive Amines Reductive_Amination->Bioactive_Amines Stilbene_Derivatives Stilbene Derivatives Wittig_Reaction->Stilbene_Derivatives Heterocycles Heterocyclic Scaffolds (e.g., Imines, Hydrazones) Condensation->Heterocycles

Caption: Key synthetic transformations of 2-Fluoro-4-propoxybenzaldehyde in drug discovery.

Materials Science

In materials science, fluorinated aromatic aldehydes can be utilized as monomers or precursors for the synthesis of advanced polymers and organic electronic materials. The fluorine atom can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. The aldehyde group allows for incorporation into polymer backbones through polymerization reactions. Potential applications could include the development of:

  • High-performance polymers: With improved thermal and chemical stability.

  • Organic light-emitting diodes (OLEDs): Where the electronic properties of the aromatic core can be fine-tuned.

  • Liquid crystals: The rigid aromatic structure is a common feature in liquid crystalline materials.

Safety and Handling

Based on the safety data for the precursor 2-Fluoro-4-hydroxybenzaldehyde, 2-Fluoro-4-propoxybenzaldehyde should be handled with care. The precursor is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is therefore recommended to handle 2-Fluoro-4-propoxybenzaldehyde in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Fluoro-4-propoxybenzaldehyde is a promising, albeit not extensively studied, building block for organic synthesis. Its synthesis is readily achievable through established methodologies, and its unique combination of functional groups provides a versatile platform for the development of novel compounds in medicinal chemistry and materials science. As the demand for sophisticated fluorinated organic molecules continues to grow, the importance of intermediates like 2-Fluoro-4-propoxybenzaldehyde is set to increase, offering new opportunities for innovation in both academic and industrial research.

References

  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde. [Link]

  • PubChem. 4-Propoxybenzaldehyde. [Link]

  • Google Patents. US4845304A - Process for producing fluorobenzaldehydes.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Propoxybenzaldehyde Derivatives via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide to the synthesis of propoxybenzaldehyde isomers (4-propoxyb...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis of propoxybenzaldehyde isomers (4-propoxybenzaldehyde, 3-propoxybenzaldehyde, and 2-propoxybenzaldehyde) utilizing the Williamson ether synthesis. This guide is designed to offer both theoretical insights and practical, step-by-step protocols for successful synthesis, purification, and characterization.

Introduction: The Strategic Importance of Propoxybenzaldehyde Derivatives

Propoxybenzaldehyde derivatives are valuable intermediates in the fields of medicinal chemistry, materials science, and fragrance development.[1] The propoxy moiety can enhance lipophilicity and modulate the electronic properties of the benzaldehyde scaffold, making these compounds key building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The Williamson ether synthesis is a robust and widely used method for the preparation of such aryl ethers, proceeding via an SN2 mechanism. This document will elucidate the nuances of applying this classical reaction to the synthesis of the ortho, meta, and para isomers of propoxybenzaldehyde.

Reaction Rationale and Mechanistic Overview

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[2] In this specific application, a hydroxybenzaldehyde isomer is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking a propyl halide in an SN2 reaction.

Key Mechanistic Considerations:
  • Nucleophile Formation: The acidity of the phenolic proton on the hydroxybenzaldehyde isomer is a critical factor. The aldehyde group is electron-withdrawing, which increases the acidity of the phenol compared to unsubstituted phenol.[3] The pKa values for the isomers are approximately: 4-hydroxybenzaldehyde (pKa ≈ 7.72), 2-hydroxybenzaldehyde (pKa ≈ 8.4), and 3-hydroxybenzaldehyde (pKa ≈ 9.24).[3] The lower pKa of the 4-isomer indicates it is the most acidic, and thus most readily deprotonated.

  • SN2 Reaction: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] This involves a backside attack of the phenoxide nucleophile on the electrophilic carbon of the propyl halide. For a successful SN2 reaction, a primary alkyl halide, such as 1-bromopropane or 1-iodopropane, is strongly preferred to minimize competing elimination (E2) reactions.[5]

  • Isomeric Reactivity:

    • 4-Hydroxybenzaldehyde: The most acidic of the three isomers, it readily forms the phenoxide and is highly reactive.

    • 3-Hydroxybenzaldehyde: Less acidic than the 4-isomer, it may require slightly more stringent conditions to ensure complete deprotonation.

    • 2-Hydroxybenzaldehyde: While its acidity is between the other two isomers, the ortho-position of the hydroxyl group can lead to steric considerations and potential intramolecular interactions that may influence reactivity.

Experimental Protocols

The following protocols are provided for the synthesis of each propoxybenzaldehyde isomer.

General Materials and Reagents:
  • Hydroxybenzaldehyde isomer (4-hydroxybenzaldehyde, 3-hydroxybenzaldehyde, or 2-hydroxybenzaldehyde)

  • 1-Bromopropane (or 1-iodopropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol 1: Synthesis of 4-Propoxybenzaldehyde

This protocol is adapted from a similar synthesis of 4-(4-nitrobenzyloxy)benzaldehyde.[6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Reagent Addition: While stirring the mixture at room temperature, add 1-bromopropane (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of 3-Propoxybenzaldehyde

This protocol is an adaptation based on the general principles of Williamson ether synthesis, taking into account the slightly lower acidity of 3-hydroxybenzaldehyde.

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar and reflux condenser, combine 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Reagent Addition: Add 1-bromopropane (1.2 eq) to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to 90-110 °C and maintain stirring for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Follow the same work-up procedure as described in Protocol 1.

Protocol 3: Synthesis of 2-Propoxybenzaldehyde

This protocol considers the potential for steric hindrance and intramolecular interactions of the ortho-substituted starting material.

  • Reaction Setup: To a round-bottom flask with a magnetic stir bar and reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Reagent Addition: Slowly add 1-bromopropane (1.2 eq) to the reaction mixture while stirring at room temperature.

  • Reaction: Heat the reaction to 80-100 °C and stir for 3-5 hours, monitoring by TLC.

  • Work-up: Employ the same work-up procedure as detailed in Protocol 1.

Purification and Characterization

The crude propoxybenzaldehyde isomers may be obtained as oils or low-melting solids. The following purification techniques are recommended:

  • Column Chromatography: This is a highly effective method for purifying the oily products. A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is typically suitable.

  • Vacuum Distillation: For larger scale purifications, vacuum distillation can be an efficient method to obtain the pure product, especially for the lower boiling isomers.[7]

  • Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which can be filtered and then hydrolyzed back to the pure aldehyde.[8][9] This is particularly useful for removing non-aldehydic impurities.

  • Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective purification method.[6]

Characterization Data

The following tables summarize the expected characterization data for the propoxybenzaldehyde isomers.

Table 1: Physical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C/mmHg)
4-Propoxybenzaldehyde C₁₀H₁₂O₂164.20Colorless to light yellow liquid129-130 / 10
3-Propoxybenzaldehyde C₁₀H₁₂O₂164.20SolidNot readily available
2-Propoxybenzaldehyde C₁₀H₁₂O₂164.20Not readily availableNot readily available

Table 2: 1H NMR and 13C NMR Data (in CDCl₃, δ in ppm)

Compound1H NMR13C NMR
4-Propoxybenzaldehyde ~9.88 (s, 1H, CHO), ~7.82 (d, 2H, Ar-H), ~6.98 (d, 2H, Ar-H), ~3.98 (t, 2H, OCH₂), ~1.82 (m, 2H, CH₂), ~1.04 (t, 3H, CH₃)~190.8, ~164.0, ~132.0, ~130.0, ~114.8, ~70.0, ~22.5, ~10.5
3-Propoxybenzaldehyde ~9.95 (s, 1H, CHO), ~7.45-7.30 (m, 3H, Ar-H), ~7.15 (m, 1H, Ar-H), ~3.95 (t, 2H, OCH₂), ~1.80 (m, 2H, CH₂), ~1.02 (t, 3H, CH₃)~192.5, ~159.5, ~137.5, ~130.0, ~123.5, ~121.5, ~112.5, ~69.5, ~22.5, ~10.5
2-Propoxybenzaldehyde ~10.5 (s, 1H, CHO), ~7.85 (dd, 1H, Ar-H), ~7.50 (m, 1H, Ar-H), ~7.05 (t, 1H, Ar-H), ~6.95 (d, 1H, Ar-H), ~4.05 (t, 2H, OCH₂), ~1.85 (m, 2H, CH₂), ~1.05 (t, 3H, CH₃)~190.0, ~161.5, ~136.0, ~128.5, ~124.5, ~120.5, ~112.5, ~69.0, ~22.5, ~10.5

Note: NMR data for 3- and 2-propoxybenzaldehyde are estimated based on data for methoxybenzaldehyde and general substituent effects. Actual values may vary slightly.[4][10]

Visualizing the Synthesis

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Hydroxybenzaldehyde Ar-OH Phenoxide Ar-O⁻ K⁺ Hydroxybenzaldehyde->Phenoxide Deprotonation Base Base (K₂CO₃) Base->Phenoxide Propyl_Halide CH₃CH₂CH₂-Br Propoxybenzaldehyde Ar-O-CH₂CH₂CH₃ Propyl_Halide->Propoxybenzaldehyde Phenoxide_step2 Ar-O⁻ K⁺ Phenoxide_step2->Propoxybenzaldehyde SN2 Attack

Caption: Williamson ether synthesis mechanism for propoxybenzaldehyde.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: - Hydroxybenzaldehyde - K₂CO₃ - DMF Start->Reaction_Setup Reagent_Addition 2. Add 1-Bromopropane Reaction_Setup->Reagent_Addition Heating 3. Heat and Stir (Monitor by TLC) Reagent_Addition->Heating Workup 4. Aqueous Work-up - Add H₂O - Extract with Ethyl Acetate Heating->Workup Drying_Concentration 5. Dry and Concentrate Workup->Drying_Concentration Purification 6. Purification (Column Chromatography, etc.) Drying_Concentration->Purification Characterization 7. Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Propoxybenzaldehyde Characterization->Final_Product

Caption: General experimental workflow for propoxybenzaldehyde synthesis.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider increasing the reaction time, temperature, or using a stronger base like sodium hydride (NaH) if compatible with other functional groups. Ensure all reagents and solvents are anhydrous, as water can quench the phenoxide.

  • Low Yield: Low yields can result from incomplete reaction or competing elimination reactions. Ensure a primary propyl halide is used. Using 1-iodopropane instead of 1-bromopropane can increase the reaction rate due to iodide being a better leaving group.

  • Purification Challenges: The aldehyde functionality can be sensitive. Avoid strongly acidic or basic conditions during work-up if possible. If the product is an oil that is difficult to purify by column chromatography, consider conversion to the bisulfite adduct for purification.

Conclusion

The Williamson ether synthesis is a reliable and versatile method for the preparation of propoxybenzaldehyde derivatives. By carefully selecting the appropriate starting materials and optimizing reaction conditions, high yields of the desired products can be achieved. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize and purify these important chemical intermediates.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Exploring 4-N-Propoxybenzaldehyde: Properties, Applications, and Manufacturing. (n.d.). WorldOfChemicals. Retrieved from [Link]

  • Chegg. (2018, March 14). Interpret both the 1 H and 13C NMR spectra of. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Quora. (2017, November 15). Which is stronger, Acid Phenol or Hydroxybenzaldehyde?. Retrieved from [Link]

  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]

  • Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2015, August 19). How to do a vacuum distillation (Benzaldehyde). Retrieved from [Link]

  • Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
  • Exploring the Synthesis and Applications of Benzaldehyde Derivatives. (n.d.). WorldOfChemicals. Retrieved from [Link]

  • YouTube. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 12: The Williamson Ether Synthesis. Retrieved from [Link]

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Application

The Strategic Utility of 2-Fluoro-4-propoxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling a Versatile Building Block In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance crucial pharmacokin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance crucial pharmacokinetic and pharmacodynamic properties. The presence of fluorine can improve metabolic stability, increase binding affinity, and modulate pKa, thereby transforming a promising compound into a viable drug candidate.[] Within this context, 2-Fluoro-4-propoxybenzaldehyde emerges as a significant, albeit under-explored, building block for the synthesis of novel therapeutics. Its unique trifecta of functionalities—a reactive aldehyde, a lipophilic propoxy group, and a strategically positioned fluorine atom—offers a powerful toolkit for the medicinal chemist.

This technical guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols related to 2-Fluoro-4-propoxybenzaldehyde. We will delve into its role as a precursor to complex heterocyclic systems and other key pharmacophores, offering both established methodologies for its synthesis and prospective reaction pathways for its elaboration.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical intermediate. While specific experimental data for 2-Fluoro-4-propoxybenzaldehyde is not widely published, we can infer its properties and handling precautions from closely related analogues.

PropertyInferred Value/InformationReference Analogue(s)
Molecular Formula C₁₀H₁₁FO₂-
Molecular Weight 182.19 g/mol -
Appearance Likely a solid or liquid2-Fluoro-4-hydroxybenzaldehyde (solid)[2], 4-Propoxybenzaldehyde (liquid)[3]
Purity ≥97% (typical for commercial grade)General chemical supplier information
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory chemical storage guidelines

Inferred Hazard Profile: Based on the hazard classifications of 2-Fluoro-4-hydroxybenzaldehyde and 4-Propoxybenzaldehyde, the following hazards can be anticipated for 2-Fluoro-4-propoxybenzaldehyde.[2][4]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust, fumes, gas, mist, or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Synthesis of 2-Fluoro-4-propoxybenzaldehyde: An Adapted Protocol

Overall Synthetic Workflow

Synthesis_Workflow A 3-Fluorophenol B 1-Fluoro-3-propoxybenzene A->B  1-Bromopropane, K₂CO₃, Solvent (e.g., Acetonitrile)   C 1-Bromo-2-fluoro-4-propoxybenzene B->C  Brominating Agent (e.g., NBS), Solvent   D 2-Fluoro-4-propoxybenzaldehyde C->D  1. i-PrMgCl, THF  2. DMF  

Caption: Synthetic pathway for 2-Fluoro-4-propoxybenzaldehyde.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Fluoro-3-propoxybenzene

  • To a solution of 3-fluorophenol (1.0 eq) in a suitable organic solvent (e.g., acetonitrile, acetone, or DMF) is added potassium carbonate (1.8-2.3 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • 1-Bromopropane (1.2-1.4 eq) is added dropwise to the suspension.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to afford 1-fluoro-3-propoxybenzene.

Step 2: Synthesis of 1-Bromo-2-fluoro-4-propoxybenzene

  • 1-Fluoro-3-propoxybenzene (1.0 eq) is dissolved in an appropriate solvent (e.g., dichloromethane or chloroform).

  • The solution is cooled to 0°C.

  • A brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.1 eq), is added portion-wise, maintaining the temperature at 0°C.

  • The reaction is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction progress is monitored by GC-MS or TLC.

  • Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 1-bromo-2-fluoro-4-propoxybenzene, which can be used in the next step without further purification.

Step 3: Synthesis of 2-Fluoro-4-propoxybenzaldehyde

  • Under an inert atmosphere (e.g., nitrogen or argon), a solution of 1-bromo-2-fluoro-4-propoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared.

  • The solution is cooled to between -10°C and 0°C.

  • A solution of isopropylmagnesium chloride in THF (1.1-1.3 eq) is added dropwise, maintaining the internal temperature within the specified range.

  • The mixture is stirred at this temperature for 1-2 hours to facilitate the Grignard exchange.

  • Anhydrous N,N-dimethylformamide (DMF) (1.5-2.0 eq) is then added dropwise, again maintaining a low temperature.

  • The reaction is allowed to slowly warm to room temperature and is stirred for an additional 2-3 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 2-Fluoro-4-propoxybenzaldehyde.

Applications in Medicinal Chemistry: A Hub for Molecular Diversity

The aldehyde functionality of 2-Fluoro-4-propoxybenzaldehyde serves as a versatile anchor point for a multitude of chemical transformations, enabling the synthesis of a diverse array of scaffolds relevant to medicinal chemistry.

Potential Synthetic Transformations

Reactions A 2-Fluoro-4-propoxybenzaldehyde B Substituted Amines (Reductive Amination) A->B  NaBH(OAc)₃ or NaBH₃CN   C Phosphonium Ylides (Wittig Reaction) A->C  Ph₃P=CHR   D Active Methylene Compounds (Knoevenagel Condensation) A->D  Base (e.g., Piperidine)   E Hydrazines/Hydrazides (Hydrazone Formation) A->E  R-NHNH₂   F Hydroxylamines (Oxime Formation) A->F  NH₂OH·HCl  

Caption: Key reactions of 2-Fluoro-4-propoxybenzaldehyde.

Application Note: Synthesis of Bioactive Heterocycles

A significant application of substituted benzaldehydes in medicinal chemistry is in the construction of heterocyclic ring systems, which form the core of many approved drugs.[6] 2-Fluoro-4-propoxybenzaldehyde is a prime candidate for the synthesis of novel quinazolines, benzodiazepines, and other pharmacologically relevant scaffolds.

Exemplary Protocol: Synthesis of a Dihydroquinazoline Derivative (Hypothetical)

This protocol is a generalized procedure illustrating how 2-Fluoro-4-propoxybenzaldehyde could be utilized in the synthesis of a dihydroquinazoline, a common motif in medicinal chemistry.

  • A mixture of 2-aminobenzylamine (1.0 eq) and 2-Fluoro-4-propoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or methanol) is stirred at room temperature.

  • A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation.

  • The reaction is heated to reflux for 6-12 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to yield the desired dihydroquinazoline derivative.

The fluorine atom at the 2-position and the propoxy group at the 4-position of the benzaldehyde can be strategically employed to modulate the electronic and steric properties of the resulting heterocyclic compound, potentially leading to improved target engagement and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

Conclusion

2-Fluoro-4-propoxybenzaldehyde represents a valuable and versatile building block for medicinal chemistry research. Its synthesis, while not widely documented, can be reliably achieved through adaptation of existing protocols for similar analogues. The presence of the reactive aldehyde, the metabolically robust fluorine atom, and the lipophilic propoxy group provides a unique combination of features that can be exploited in the design and synthesis of novel drug candidates across various therapeutic areas. The protocols and application notes provided herein serve as a guide for researchers to unlock the potential of this promising intermediate in their drug discovery endeavors.

References

  • CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents.
  • PubChem. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812. Available at: [Link]

  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246. Available at: [Link]

  • Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Available at: [Link]

  • ResearchGate. Synthesis of Some new 2-(4-Aryliminophenoxy)NArylacetamide Via p-hydroxy benzaldehyde. (2019-12-25). Available at: [Link]

  • Google Patents. CN106565445A - Preparation method of p-fluorobenzaldehyde.
  • Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
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  • PubMed. Synthesizing Chiral Drug Intermediates by Biocatalysis. (2020-04-21). Available at: [Link]

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Method

Application of 2-Fluoro-4-propoxybenzaldehyde in the Synthesis of Advanced Liquid Crystalline Materials

Introduction: Strategic Design of Mesogenic Scaffolds In the pursuit of novel liquid crystalline materials with tailored physical properties, the strategic selection of molecular building blocks is paramount. 2-Fluoro-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Design of Mesogenic Scaffolds

In the pursuit of novel liquid crystalline materials with tailored physical properties, the strategic selection of molecular building blocks is paramount. 2-Fluoro-4-propoxybenzaldehyde emerges as a key precursor, offering a unique combination of substituents that profoundly influence the mesomorphic behavior and electro-optical characteristics of the resulting liquid crystals. The presence of a lateral fluorine atom and a terminal propoxy chain on the benzaldehyde core allows for fine-tuning of intermolecular forces, leading to the formation of stable and predictable liquid crystal phases. This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 2-Fluoro-4-propoxybenzaldehyde in the synthesis of advanced liquid crystalline materials, with a focus on Schiff base and ester derivatives.

The aldehyde functionality of 2-Fluoro-4-propoxybenzaldehyde serves as a versatile anchor for the construction of the rigid mesogenic core through the formation of imine (Schiff base) or ester linkages.[1] These linkages are fundamental in creating the elongated, rod-like molecular structures characteristic of calamitic liquid crystals.[2] The strategic placement of the fluorine atom at the ortho position introduces a significant lateral dipole moment, which can influence properties such as dielectric anisotropy, a critical parameter for display applications. Furthermore, the propoxy tail contributes to the overall molecular aspect ratio and modulates the van der Waals interactions, which are crucial for the stabilization of various mesophases.[3]

This document will detail the synthetic pathways, provide step-by-step experimental protocols, and present characterization data for liquid crystals derived from 2-Fluoro-4-propoxybenzaldehyde, offering a practical resource for the rational design of new functional materials.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of liquid crystals from 2-Fluoro-4-propoxybenzaldehyde primarily revolves around two robust and high-yielding reaction types: Schiff base condensation and esterification. These methods allow for the modular construction of diverse molecular architectures.

Schiff Base (Imine) Linkage: A Versatile Connection

The condensation reaction between an aldehyde and a primary amine to form a Schiff base is a cornerstone of liquid crystal synthesis.[4] This reaction is typically acid-catalyzed and proceeds with high efficiency, providing a rigid link that extends the molecular core and maintains linearity.[5]

The general reaction scheme involves the condensation of 2-Fluoro-4-propoxybenzaldehyde with a variety of anilines, often substituted with a terminal alkyl or alkoxy chain to further enhance the mesomorphic properties. The choice of the aniline component is critical in determining the final properties of the liquid crystal.

Ester Linkage: Enhancing Polarity and Stability

Ester linkages are another prevalent structural motif in liquid crystal design, known for contributing to thermal stability and influencing the polarity of the mesogen.[6] The synthesis of ester-containing liquid crystals from 2-Fluoro-4-propoxybenzaldehyde can be approached in two primary ways:

  • Reduction and Esterification: The aldehyde is first reduced to the corresponding alcohol, which is then esterified with a substituted benzoic acid.

  • Oxidation and Esterification: The aldehyde is oxidized to a carboxylic acid, which is subsequently esterified with a substituted phenol.

These multi-step syntheses offer flexibility in molecular design, allowing for the incorporation of a wide range of functional groups.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative liquid crystals derived from 2-Fluoro-4-propoxybenzaldehyde.

Protocol 1: Synthesis of a Schiff Base Liquid Crystal

This protocol details the synthesis of a homologous series of Schiff bases, (E)-4-((2-fluoro-4-propoxybenzylidene)amino)phenyl 4-alkoxybenzoate, through a two-step process involving an initial Schiff base formation followed by esterification.

Step 1: Synthesis of (E)-4-((2-fluoro-4-propoxybenzylidene)amino)phenol

  • Reaction: In a round-bottom flask, dissolve 2-Fluoro-4-propoxybenzaldehyde (10 mmol) and 4-aminophenol (10 mmol) in 50 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried in a vacuum oven.

Step 2: Synthesis of (E)-4-((2-fluoro-4-propoxybenzylidene)amino)phenyl 4-alkoxybenzoate

  • Reaction: To a solution of the intermediate from Step 1 (5 mmol) and triethylamine (6 mmol) in 30 mL of dry dichloromethane (DCM), add the desired 4-alkoxybenzoyl chloride (5.5 mmol) dropwise at 0 °C.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the final liquid crystalline product.

Visualization of the Synthetic Workflow

Schiff_Base_Synthesis cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Esterification A 2-Fluoro-4-propoxybenzaldehyde C (E)-4-((2-fluoro-4-propoxybenzylidene)amino)phenol A->C Ethanol, Acetic Acid (cat.), Reflux B 4-Aminophenol B->C Ethanol, Acetic Acid (cat.), Reflux D 4-Alkoxybenzoyl chloride E Final Liquid Crystal (Schiff Base Ester) C->E DCM, Triethylamine D->E

Caption: Synthetic workflow for a Schiff base ester liquid crystal.

Characterization and Data Presentation

The synthesized liquid crystals are characterized by standard analytical techniques to confirm their structure and evaluate their mesomorphic properties.

  • Structural Characterization: Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the formation of the imine (-C=N-) and ester (-COO-) linkages. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural elucidation of the final products.

  • Mesomorphic Properties: The phase transition temperatures and thermodynamic parameters are determined using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).[7] The textures observed under POM are characteristic of specific liquid crystal phases (e.g., nematic, smectic).

Table 1: Phase Transition Temperatures of a Homologous Series
Compound (n-alkyl chain length)Crystal to Nematic/Smectic (°C)Nematic/Smectic to Isotropic (°C)Mesophase Range (°C)
C4125.4145.820.4
C6118.9152.333.4
C8112.7155.142.4
C10108.2156.548.3

Note: This data is illustrative and based on trends observed in similar fluorinated liquid crystal systems.

Structure-Property Relationships: The Role of Fluorine and Propoxy Substituents

The unique substitution pattern of 2-Fluoro-4-propoxybenzaldehyde imparts specific characteristics to the resulting liquid crystals:

  • Lateral Fluorine: The ortho-fluoro substituent introduces a strong lateral dipole moment, which can significantly increase the dielectric anisotropy (Δε) of the material. This is a desirable property for nematic liquid crystals used in twisted nematic (TN) and super-twisted nematic (STN) displays. The fluorine atom can also lower the melting point and viscosity of the liquid crystal.[3]

  • Terminal Propoxy Group: The propoxy chain contributes to the overall molecular length and flexibility. The length of the terminal alkoxy chain is known to influence the type of mesophase formed, with shorter chains favoring nematic phases and longer chains promoting the formation of smectic phases.[8]

Conclusion and Future Outlook

2-Fluoro-4-propoxybenzaldehyde is a valuable and versatile building block for the synthesis of advanced liquid crystalline materials. The straightforward and high-yielding synthetic routes, primarily through Schiff base and ester formation, allow for the creation of a wide array of mesogenic structures. The strategic incorporation of the fluoro and propoxy groups provides a powerful tool for tuning the physical properties of the resulting liquid crystals, making them suitable for a variety of applications, from high-performance displays to advanced optical materials. Further exploration of different core structures and terminal chains in conjunction with the 2-fluoro-4-propoxybenzoyl moiety will undoubtedly lead to the discovery of novel liquid crystals with enhanced performance characteristics.

References

  • Hamad, W. M., & Salih, S. K. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-The Scientific Journal of Koya University, 5(1), 24-29.
  • Omar, N. F., & Khairuddean, M. (2020). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Molecules, 25(17), 3780.
  • (2024). Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains.
  • (2025). Mesomorphic Properties and X-Ray Diffraction Studies of 4-Alkanoyloxybenzylidene-4'-fluoroaniline.
  • CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents. (n.d.).
  • (2025). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls.
  • Al-Janabi, A. H., & Abd-Al-Hussain, S. A. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(3), 10439-10447.
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  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Retrieved January 23, 2026, from [Link]

  • Synthesis and Liquid-Crystalline Properties of Novel Compounds with 3-Fluoro-4-cyanophenoxy Group. (n.d.).
  • (2015). Powder Diffraction Data and Mesomorphic Properties for 4-Butyloxyphenyl 4'-Decyloxybenzoate.
  • Synthesis and Characterisation of 4-Propoxybenzaldehyde Substituted Heck-Schiff Base Compound as Spacer in Electrochemical DNA Sensor. (n.d.).
  • PubChem. (n.d.). 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. Retrieved January 23, 2026, from [Link]

  • Abdel-Kareem, E. A.-J., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 8(3), 495-503.
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  • Al-Jibouri, M. N., & Al-Asadi, M. J. (2015). Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2- Pyridinecarboxaldehyde and Benzaldehyde and their Complex. Journal of Chemical and Pharmaceutical Research, 7(10), 429-436.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-4-propoxybenzaldehyde

Welcome to the technical support center for the synthesis of 2-Fluoro-4-propoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-propoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important aromatic aldehyde. Our goal is to provide you with the expertise and practical solutions needed to troubleshoot and optimize your experimental outcomes.

Introduction to Synthetic Strategies

The synthesis of 2-Fluoro-4-propoxybenzaldehyde typically follows one of two primary pathways, each with its own set of potential side reactions. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Propoxylation of 2-fluoro-4-hydroxybenzaldehyde. This involves an etherification reaction as the final step.

  • Route B: Formylation of 3-fluoro-1-propoxybenzene. This route introduces the aldehyde group onto a pre-formed ether.

Both pathways involve electrophilic aromatic substitution and nucleophilic substitution reactions, which are susceptible to various side reactions that can impact yield and purity.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Side Reactions in Etherification (Propoxylation)

The Williamson ether synthesis is a common method for the propoxylation step, involving the reaction of a phenoxide with an alkyl halide.[1][2]

Question 1: My propoxylation of 2-fluoro-4-hydroxybenzaldehyde is giving a low yield, and I'm observing a significant amount of an alkene byproduct. What's happening and how can I fix it?

Answer:

This is a classic issue where the E2 elimination pathway is competing with the desired SN2 substitution.[2] The alkoxide or phenoxide is a strong base, which can promote the elimination of HBr from the propyl bromide to form propene.

Probable Cause:

  • Steric Hindrance: Using a secondary alkyl halide like 2-bromopropane significantly increases the rate of elimination compared to a primary alkyl halide.[2]

  • High Reaction Temperature: Elimination reactions are generally favored at higher temperatures as they have a higher activation energy.[2]

Solutions & Protocol Optimization:

ParameterRecommendationRationale
Alkyl Halide Use 1-bromopropane or 1-iodopropane.Primary alkyl halides are much less sterically hindered, favoring the SN2 pathway over E2 elimination.[2]
Temperature Maintain a lower reaction temperature (e.g., room temperature to 50°C).Lowering the temperature will favor the substitution reaction.[2] Monitor the reaction by TLC to avoid unnecessarily long reaction times at elevated temperatures.
Base Use a milder base like K₂CO₃ instead of NaH if possible.While a strong base is needed to form the phenoxide, an excessively strong base can increase the rate of elimination.

Question 2: Besides the desired O-alkylation product, I am isolating a byproduct where the propyl group has attached to the aromatic ring. How can I prevent this C-alkylation?

Answer:

You are observing C-alkylation, a known side reaction for phenolates, which are ambident nucleophiles.[3] The phenoxide ion has electron density on both the oxygen and the aromatic ring (at the ortho and para positions), allowing for attack at either site.[4]

Probable Cause:

  • Solvent Choice: Protic solvents (like water or ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding. This shields the oxygen, making the carbon atoms of the ring more likely to act as the nucleophile.[4]

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio.

Solutions & Protocol Optimization:

ParameterRecommendationRationale
Solvent Use polar aprotic solvents like DMF or DMSO.These solvents do not form strong hydrogen bonds with the phenoxide oxygen, leaving it more available for O-alkylation.[4]
Phase Transfer Catalyst Consider using a phase transfer catalyst (e.g., a quaternary ammonium salt) if using a biphasic system.This can help to bring the phenoxide into the organic phase and promote O-alkylation.

Diagram: O- vs. C-Alkylation of a Phenoxide

G O- vs. C-Alkylation Pathways cluster_o O-Alkylation (Favored) cluster_c C-Alkylation (Side Reaction) Phenoxide Phenoxide Ion (Ambident Nucleophile) O_Alkylation Ether Product (Desired) Phenoxide->O_Alkylation Attack from Oxygen C_Alkylation C-Alkylated Phenol (Byproduct) Phenoxide->C_Alkylation Attack from Ring Carbon PropylHalide Propyl Halide (R-X) PropylHalide->Phenoxide S_N2 Reaction Solvent Solvent Choice PolarAprotic Polar Aprotic (DMF, DMSO) Solvent->PolarAprotic Protic Protic (Water, Ethanol) Solvent->Protic PolarAprotic->O_Alkylation Promotes Protic->C_Alkylation Promotes

Caption: Solvent choice is critical in directing the alkylation of phenoxides.

Part 2: Side Reactions in Formylation

Formylation reactions like the Vilsmeier-Haack, Duff, or Reimer-Tiemann are used to introduce the aldehyde group.[5] Each has its own challenges.

Question 3: During the formylation of 3-fluoro-1-propoxybenzene, I am getting a mixture of isomers. How can I improve the regioselectivity?

Answer:

The formation of isomers is a common issue in electrophilic aromatic substitution. The directing effects of both the fluorine and the propoxy group determine the position of the incoming formyl group. The propoxy group is a strong ortho-, para-director, while the fluorine is a weak ortho-, para-director.

Probable Cause:

  • Directing Group Conflict: The strongly activating propoxy group directs ortho and para. The para position is blocked, so it directs to the two ortho positions (C2 and C6). The fluorine atom at C3 also directs ortho and para (to C2 and C4). The combined effect leads to formylation at both the C2 and C6 positions, with the major product being the desired 2-Fluoro-4-propoxybenzaldehyde due to activation from the propoxy group. The formation of 2-Fluoro-6-propoxybenzaldehyde is the primary isomeric impurity.

Solutions & Protocol Optimization:

MethodRecommendationRationale
Vilsmeier-Haack This is often a good choice for formylating activated rings.[6][7][8] The electrophile is relatively bulky, which can favor substitution at the less sterically hindered C2 position over the C6 position (which is flanked by the propoxy group).The Vilsmeier reagent is a weak electrophile that reacts with electron-rich aromatic compounds.[8]
Duff Reaction The Duff reaction typically shows a strong preference for ortho-formylation of phenols.[9][10][11] If starting from 3-fluorophenol, this could be a viable route before propoxylation.The mechanism involves aminomethylation followed by hydrolysis.[11]
Purification If isomers are unavoidable, purification is key. Isomeric aldehydes can sometimes be separated by converting them to derivatives (like Schiff bases or oximes), separating the derivatives by crystallization, and then hydrolyzing back to the pure aldehyde isomer.[12]Derivatives can have significantly different physical properties (e.g., melting points, solubility) that facilitate separation.

Diagram: Regioselectivity in Formylation

G Directing Effects in Formylation Start 3-Fluoro-1-propoxybenzene Formylation Formylation (e.g., Vilsmeier-Haack) Start->Formylation Desired 2-Fluoro-4-propoxybenzaldehyde (Major Product) Formylation->Desired Ortho to -OPr Para to -F Isomer 2-Fluoro-6-propoxybenzaldehyde (Side Product) Formylation->Isomer Ortho to -OPr Ortho to -F

Caption: Directing effects of substituents lead to isomeric products.

Question 4: My Reimer-Tiemann reaction on 3-fluorophenol is giving a very low yield of the desired aldehyde and a lot of tar-like material. What is causing this?

Answer:

The Reimer-Tiemann reaction uses chloroform and a strong base to generate dichlorocarbene as the electrophile.[13][14] This is a very reactive intermediate, and the reaction conditions are harsh, which can lead to polymerization and decomposition, especially with sensitive substrates.

Probable Cause:

  • Highly Reactive Intermediate: Dichlorocarbene can react in undesirable ways, and the strongly basic, high-temperature conditions can cause decomposition of the starting material and product.[15]

  • Side Reactions of Dichlorocarbene: Besides formylation, dichlorocarbenes can lead to ring-expansion products or other byproducts.[16]

Solutions & Protocol Optimization:

ParameterRecommendationRationale
Alternative Method Consider switching to a milder formylation method like the Vilsmeier-Haack or Duff reaction.These methods use less reactive electrophiles and generally proceed under milder conditions, leading to cleaner reactions and higher yields for many substrates.[15]
Phase Transfer Catalyst If you must use the Reimer-Tiemann reaction, employing a phase-transfer catalyst can improve the yield by facilitating the reaction between the aqueous and organic phases under milder conditions.[15]This can improve the efficiency of the reaction and reduce the formation of byproducts.
Temperature Control The reaction is often exothermic.[15] Careful control of the temperature by slow addition of reagents and efficient cooling is crucial to prevent runaway reactions and decomposition.Maintaining a consistent and moderate temperature can significantly reduce tar formation.

General FAQs

Q: What is the best starting material to use: 3-fluorophenol or 2-fluoro-4-hydroxybenzaldehyde?

A: The choice depends on commercial availability and cost. A synthetic route starting from 3-fluorophenol involves protecting the hydroxyl group, followed by bromination, Grignard reaction, and formylation to yield 2-fluoro-4-hydroxybenzaldehyde, which is then propoxylated.[17][18] This multi-step process may have a lower overall yield but could be more cost-effective if 3-fluorophenol is significantly cheaper. Starting with 2-fluoro-4-hydroxybenzaldehyde simplifies the synthesis to a single propoxylation step but may be more expensive.[17]

Q: Are there any stability issues with the final product, 2-Fluoro-4-propoxybenzaldehyde?

A: Aldehydes, in general, are prone to oxidation to the corresponding carboxylic acid upon exposure to air. It is recommended to store the purified product under an inert atmosphere (like nitrogen or argon) and in a cool, dark place to minimize degradation.

Q: What are the best methods for purifying the final product?

A: Standard purification techniques such as silica gel column chromatography are typically effective for removing most impurities.[19] If you have a mixture of isomers that are difficult to separate, fractional distillation under reduced pressure can be effective if the boiling points are sufficiently different. As mentioned earlier, derivatization can also be a powerful tool for separating stubborn isomers.[12]

References

  • Google Patents.CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde. [Link]

  • National Institutes of Health (NIH). Propionic Acid Groups and Multiple Aromatic Rings Induce Binding of Ketoprofen and Naproxen to the Hydrophobic Core of Bovine Serum Albumin. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • MDPI. Cationic Curing of Epoxy–Aromatic Matrices for Advanced Composites: The Assets of Radiation Processing. [Link]

  • UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • ResearchGate. The Reimer–Tiemann Reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. [Link]

  • Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • ACS Publications. Some Items of Interest to Process R&D Chemists and Engineers. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Sam Houston State University. SYNTHESIS AND MODIFICATION OF AN EPOXIDE-CONTAINING POLYMER PREPARED USING RING OPENING METATHESIS POLYMERIZATION (ROMP). [Link]

  • ChemistryViews. C- or O-Alkylation?. [Link]

  • L.S.College, Muzaffarpur. Reimer–Tiemann reaction. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • Wikipedia. Formylation. [Link]

  • Google Patents.EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • PHARMD GURU. 39. REIMER TIEMANS REACTION. [Link]

  • ACS Publications. Cobalt(III) Corrolato Complexes with Tailored Secondary Spheres: Catalytic Implications for Water Oxidation. [Link]

  • ResearchGate. Scheme Synthesis of compounds 1-12 Reaction Conditions: A: 4-fluoro.... [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • ResearchGate. Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?. [Link]

  • Imperial College London. Organic Synthesis Lecture 3. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • National Institutes of Health (NIH). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. [Link]

  • PubChem. 3-Fluoro-4-morpholinoaniline. [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • Duff Reaction.Duff Reaction.
  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • YouTube. C Alkylation and O alkylation|Thermodynamic and kinetic stability. [Link]

  • Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. [Link]

  • Google Patents.
  • PubMed Central. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Fluorinated Phenols

Welcome to our dedicated technical support center for resolving challenges in Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the use of fluorinated phenols as coupling partners. This guide is design...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving challenges in Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the use of fluorinated phenols as coupling partners. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving optimal yields and purity in these often-recalcitrant couplings.

The introduction of fluorine atoms into phenolic structures, while offering significant advantages in medicinal chemistry by modulating properties like metabolic stability and lipophilicity, presents unique challenges to the palladium-catalyzed C-C bond formation.[1] This guide moves beyond generic advice to provide in-depth, mechanistically grounded solutions to common problems encountered when working with these electron-deficient substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues in a question-and-answer format, explaining the underlying chemical principles and offering actionable solutions.

Q1: My Suzuki coupling reaction with a fluorinated aryl triflate is sluggish or stalls completely. What are the likely causes and how can I improve the conversion?

A1: Sluggish or stalled reactions involving fluorinated aryl triflates often point to a slow or inefficient oxidative addition step, a critical phase in the catalytic cycle.

The presence of strongly electron-withdrawing fluorine atoms on the aromatic ring can significantly impact the electronic properties of the aryl triflate, making the C-OTf bond more resistant to cleavage by the Pd(0) catalyst.[2] Aryl triflates derived from electron-deficient phenols are known to be less reactive than their electron-rich counterparts.

Troubleshooting Steps & Explanations:

  • Ligand Selection is Crucial: Standard ligands like triphenylphosphine (PPh₃) may not be effective. For electron-deficient aryl triflates, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step.[2] These ligands stabilize the electron-deficient palladium center and facilitate the C-O bond cleavage.

    • Recommended Ligands: Consider using Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃).[3] The combination of Pd(OAc)₂ with PCy₃ is also a robust system for a variety of aryl triflates.[3]

  • Elevate the Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier to oxidative addition. However, be mindful of potential side reactions and decomposition at excessive temperatures. A typical starting point is 80-110 °C.

  • Ensure an Oxygen-Free Environment: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation through the formation of palladium oxides. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Catalyst Pre-activation: Using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(ligand)₂ requires an initial reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a Pd(0) source like Pd₂(dba)₃ to bypass this step.

Q2: I am observing significant amounts of my starting fluorinated phenol instead of the desired coupled product. What is causing this, and what is the remedy?

A2: The reappearance of the starting phenol is a clear indication of triflate hydrolysis, a common side reaction, especially with electron-deficient phenols.

The electron-withdrawing nature of fluorine atoms makes the triflate group a better leaving group, but it also increases the susceptibility of the aryl triflate to hydrolysis, particularly in the presence of a strong base and water.

Troubleshooting Steps & Explanations:

  • Choice of Base and Anhydrous Conditions: While a base is necessary to activate the boronic acid for transmetalation, strong aqueous bases can promote triflate hydrolysis.[3]

    • Recommended Bases: Switch to a weaker, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] In cases where hydrolysis is persistent, using an anhydrous base like potassium phosphate (K₃PO₄) in an anhydrous solvent system can be highly effective.[5] Powdered potassium fluoride (KF) can also be a good choice as it is less basic and can still facilitate transmetalation.[3]

  • Solvent System Optimization: Ensure your solvents are rigorously dried. The presence of water can significantly contribute to triflate hydrolysis.

    • Solvent Choice: While aqueous solvent mixtures are common in Suzuki couplings, for sensitive substrates, consider switching to anhydrous polar aprotic solvents like dioxane, THF, or DMF.

  • Reaction Temperature Control: While higher temperatures can promote the desired reaction, they can also accelerate the rate of hydrolysis. A careful balance must be struck. If hydrolysis is a major issue, try running the reaction at a lower temperature for a longer duration.

Q3: My main byproduct is the homocoupling of my boronic acid. How can I suppress this side reaction?

A3: Boronic acid homocoupling (Glaser coupling) is often a consequence of oxygen contamination in the reaction mixture, leading to oxidative coupling of the boronic acid.

Troubleshooting Steps & Explanations:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent is thoroughly degassed by methods such as freeze-pump-thaw cycles or by bubbling an inert gas through it for an extended period. The reaction vessel should be purged with an inert gas before adding the reagents.

  • Use High-Purity Reagents: Impurities in the boronic acid or other reagents can sometimes catalyze homocoupling. Use freshly purchased or properly stored boronic acids.

  • Ligand Effects: Bulky phosphine ligands can sometimes help to suppress homocoupling by sterically hindering the approach of two boronic acid molecules to the palladium center.

Q4: I am observing protodeboronation of my boronic acid, leading to the formation of an arene byproduct. What are the contributing factors and solutions?

A4: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common parasitic reaction in Suzuki couplings, particularly with electron-deficient or heteroaryl boronic acids. [6]

This side reaction is often promoted by aqueous basic conditions and elevated temperatures.

Troubleshooting Steps & Explanations:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. As with preventing triflate hydrolysis, switching to a milder base like K₂CO₃, Cs₂CO₃, or KF can be beneficial.[3][4]

  • Anhydrous Conditions: The presence of water is a key contributor to protodeboronation. Using anhydrous solvents and bases can significantly reduce this side reaction.

  • Boronic Acid Esters: Boronic acids can be protected as esters, such as pinacol esters (Bpin), which are generally more stable towards protodeboronation. These esters are then hydrolyzed in situ under the reaction conditions to generate the active boronic acid.

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the extent of protodeboronation.

Summary of Troubleshooting Strategies

Problem Potential Cause(s) Recommended Solutions
Low or No Conversion Inefficient Oxidative Addition- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).- Increase reaction temperature.- Ensure a strictly inert atmosphere.- Use a Pd(0) catalyst source (e.g., Pd₂(dba)₃).
Formation of Starting Phenol Triflate Hydrolysis- Use a weaker, non-nucleophilic base (K₂CO₃, Cs₂CO₃, K₃PO₄, KF).- Employ rigorously anhydrous solvents and reagents.- Optimize (potentially lower) the reaction temperature.
Boronic Acid Homocoupling Oxygen in the Reaction Mixture- Thoroughly degas all solvents.- Maintain a positive pressure of inert gas.- Use high-purity reagents.
Protodeboronation of Boronic Acid Aqueous Base, High Temperature- Use a milder base.- Implement anhydrous reaction conditions.- Use a more stable boronic ester (e.g., pinacol ester).- Minimize reaction time and temperature.

Experimental Protocol: A General Procedure for Suzuki Coupling with a Fluorinated Aryl Triflate

This protocol provides a starting point for the optimization of your specific reaction.

Reagents & Equipment:

  • Fluorinated aryl triflate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification equipment

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Reagent Addition: Add the fluorinated aryl triflate and the arylboronic acid to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdOTf Ar(F)-Pd(II)(OTf)L₂ Pd0->ArPdOTf Oxidative Addition ArPdOH Ar(F)-Pd(II)(OH)L₂ ArPdOTf->ArPdOH Ligand Exchange ArPdArB Ar(F)-Pd(II)(Ar')L₂ ArPdOH->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination Product Ar(F)-Ar' ArPdArB->Product ArOTf Ar(F)-OTf ArOTf->ArPdOTf BoronicAcid Ar'-B(OH)₂ BoronicAcid->ArPdArB Base Base (e.g., OH⁻) Base->ArPdOH

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling with Fluorinated Phenol CheckConversion Is Starting Material Consumed? Start->CheckConversion NoConversion Problem: Inefficient Oxidative Addition CheckConversion->NoConversion No IncompleteConversion Problem: Catalyst Deactivation or Slow Transmetalation CheckConversion->IncompleteConversion Partially SMConsumed Is the Main Byproduct the Starting Phenol? CheckConversion->SMConsumed Yes Sol_OxAdd Solution: - Use bulky, e⁻-rich ligand - Increase temperature - Use Pd(0) source NoConversion->Sol_OxAdd Sol_Deactivation Solution: - Ensure inert atmosphere - Check reagent purity - Optimize base/solvent IncompleteConversion->Sol_Deactivation PhenolByproduct Problem: Triflate Hydrolysis SMConsumed->PhenolByproduct Yes OtherByproducts Check for Homocoupling or Protodeboronation SMConsumed->OtherByproducts No Sol_Hydrolysis Solution: - Use anhydrous conditions - Use weaker, non-nucleophilic base (K₃PO₄, KF) - Lower temperature PhenolByproduct->Sol_Hydrolysis Homocoupling Problem: Oxygen Contamination OtherByproducts->Homocoupling Boronic Acid Dimer Protodeboronation Problem: Aqueous Base / High Temp OtherByproducts->Protodeboronation Deboronated Arene Sol_Homocoupling Solution: - Rigorous degassing of solvent - Maintain inert atmosphere Homocoupling->Sol_Homocoupling Sol_Protodeboronation Solution: - Use anhydrous conditions - Use milder base - Use boronic ester Protodeboronation->Sol_Protodeboronation

Caption: A logical workflow for troubleshooting low yields.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). A General and Efficient Method for the Suzuki Cross-Coupling of Aryl Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Wu, L., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 683. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 130(49), 16484–16485. [Link]

  • Walker, J. A., et al. (2004). A General and Efficient Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 126(37), 11150–11151. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Al-Zoubi, R. M. (2010). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. The Journal of Organic Chemistry, 75(18), 6319-6322. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to Interpreting the ¹⁹F NMR Spectrum of 2-Fluoro-4-propoxybenzaldehyde for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is paramount. Among the analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is paramount. Among the analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for the analysis of fluorinated compounds, a class of molecules with increasing importance in drug design.[1][2] This guide provides an in-depth analysis of the ¹⁹F NMR spectrum of 2-Fluoro-4-propoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. By comparing its spectral features with those of related compounds, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret such spectra.

The Power of ¹⁹F NMR in Structural Elucidation

The fluorine-19 nucleus possesses several advantageous properties for NMR spectroscopy. With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F is a highly sensitive nucleus, ranking third after ¹H and ³H.[3] This high sensitivity, coupled with a wide chemical shift range of approximately 800 ppm, allows for excellent signal dispersion and often simplifies spectral interpretation by minimizing peak overlap, a common challenge in ¹H NMR.[3][4]

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its electronic environment. This sensitivity allows for the detection of subtle changes in molecular structure, making ¹⁹F NMR an invaluable tool for confirming the identity of a compound, assessing its purity, and studying intermolecular interactions.

Interpreting the ¹⁹F NMR Spectrum of 2-Fluoro-4-propoxybenzaldehyde: A Detailed Analysis

While an experimental spectrum for 2-Fluoro-4-propoxybenzaldehyde is not publicly available, we can predict and interpret its key features based on fundamental principles and data from analogous compounds. The structure of 2-Fluoro-4-propoxybenzaldehyde features a fluorine atom positioned ortho to an electron-withdrawing aldehyde group and para to an electron-donating propoxy group. This substitution pattern creates a unique electronic environment that will dictate the ¹⁹F chemical shift and coupling patterns.

Chemical Shift Prediction

The chemical shift of the fluorine atom in 2-Fluoro-4-propoxybenzaldehyde will be influenced by the combined electronic effects of the aldehyde and propoxy substituents. The aldehyde group, being strongly electron-withdrawing, will deshield the fluorine nucleus, causing a downfield shift (less negative ppm value). Conversely, the propoxy group is an electron-donating group, which will shield the fluorine nucleus, leading to an upfield shift (more negative ppm value). The final observed chemical shift will be a balance of these opposing effects.

For comparison, let's consider the ¹⁹F NMR chemical shifts of some related compounds in CDCl₃:

  • 2-Fluorobenzaldehyde: The ¹⁹F signal appears around -124.7 ppm.[5]

  • 4-Fluorobenzaldehyde: The ¹⁹F signal is observed at approximately -102.4 ppm.[6]

In 2-Fluoro-4-propoxybenzaldehyde, the para-propoxy group will exert a stronger shielding effect than the ortho-aldehyde's deshielding effect. Therefore, we can predict the ¹⁹F chemical shift to be upfield of that of 2-fluorobenzaldehyde.

Coupling Constants (J-values)

The fluorine nucleus in 2-Fluoro-4-propoxybenzaldehyde will couple with neighboring protons, resulting in the splitting of the ¹⁹F signal into a multiplet. The magnitude of these couplings, known as J-values, provides valuable information about the connectivity of the molecule.

  • ³J(H-F) Coupling (ortho): The fluorine atom will couple with the proton at the C3 position. This three-bond coupling is typically in the range of 7.4 to 11.8 Hz for ortho H-F coupling in fluorobenzene derivatives.[7]

  • ⁴J(H-F) Coupling (meta): Coupling between the fluorine and the proton at the C5 position will also be observed. This four-bond meta coupling is generally smaller, in the range of 4.3 to 8 Hz.[7]

  • ⁵J(H-F) Coupling (para): A very small five-bond coupling to the aldehyde proton might be present, though it may not be resolved.

The multiplicity of the ¹⁹F signal will therefore be a doublet of doublets, arising from the coupling to the two non-equivalent aromatic protons.

Comparative Analysis with Alternative Compounds

To further illustrate the principles discussed above, a comparison with simpler fluorobenzaldehydes is instructive.

CompoundSubstituent PositionsKey ¹⁹F NMR Features
2-Fluorobenzaldehyde F at C2, CHO at C1Chemical shift around -124.7 ppm (in CDCl₃).[5] The signal will be a multiplet due to coupling with aromatic protons.
4-Fluorobenzaldehyde F at C4, CHO at C1Chemical shift around -102.4 ppm (in CDCl₃).[6] The signal will be a triplet due to coupling with the two equivalent ortho protons.
2-Fluoro-4-propoxybenzaldehyde F at C2, OPr at C4, CHO at C1Predicted chemical shift upfield of -124.7 ppm. The signal will be a doublet of doublets due to coupling with two non-equivalent aromatic protons.

This comparison highlights how the position and nature of substituents significantly impact the ¹⁹F NMR spectrum.

Visualizing the Key Interactions

The following diagram illustrates the key through-bond couplings that determine the multiplicity of the ¹⁹F NMR signal in 2-Fluoro-4-propoxybenzaldehyde.

Caption: Through-bond couplings in 2-Fluoro-4-propoxybenzaldehyde.

Experimental Protocol for Acquiring a High-Quality ¹⁹F NMR Spectrum

To obtain a reliable ¹⁹F NMR spectrum, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[1][8]

    • Use a standard 5 mm NMR tube.

    • Ensure the sample is homogeneous and free of particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a fluorine-capable probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution. A good shim is crucial for resolving small coupling constants.

  • Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

    • Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured.

    • Transmitter Offset: Center the transmitter offset in the region where fluorine signals are expected (for aromatic fluorines, around -100 to -150 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei, ensuring accurate integration.

    • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16-64 scans should provide a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum. While CFCl₃ is the traditional reference standard (0 ppm), secondary standards are often used. It is crucial to report the reference standard used.

    • Integrate the signals to determine the relative ratios of different fluorine environments.

    • Analyze the multiplicities and measure the coupling constants.

Conclusion

The interpretation of the ¹⁹F NMR spectrum of 2-Fluoro-4-propoxybenzaldehyde provides a valuable case study for understanding the interplay of electronic effects and through-bond couplings in substituted aromatic systems. By leveraging the high sensitivity and wide chemical shift dispersion of ¹⁹F NMR, researchers can gain detailed structural insights that are critical for advancing drug discovery and development programs. This guide serves as a foundational resource for scientists, empowering them to confidently analyze and interpret complex ¹⁹F NMR data.

References

  • Zhao, B., Shang, R., Cheng, W.-M., & Fu, Y. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. Organic & Biomolecular Chemistry, 16(33), 6045–6049. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Warr, W. A. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(6), 3055-3061. [Link]

  • Rastogi, S. K., Rogers, R. A., Shi, J., Brown, C. T., Salinas, C., Martin, K. M., Armitage, J., Dorsey, C., Chun, G., Rinaldi, P. R., & Brittain, W. J. (2016). Through-space (19)F-(19)F spin-spin coupling in ortho-fluoro Z-azobenzene. Magnetic Resonance in Chemistry, 54(2), 126-131. [Link]

  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

  • Takada, K., Nakagawa, N., Nikki, K., & Kimura, H. (1977). The origin of aromatic solvent‐induced shifts in 19F n.m.r. Organic Magnetic Resonance, 9(2), 116–117. [Link]

  • Emsley, J. W., & Phillips, L. (1972). 19F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the chemical shift of fluorine nuclei in para-substituted fluorobenzenes, 4-substituted 4′-fluoro-trans-stilbenes, and 4-substituted 3′-fluoro-trans-stilbenes. Journal of the Chemical Society, Perkin Transactions 2, (4), 518-522. [Link]

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Comparative

A Comparative Guide to the Reactivity of Fluorinated and Non-Fluorinated Propoxybenzaldehydes

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, the benzaldehyde scaffold is a cornerstone for the construction of a vast array of complex mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the benzaldehyde scaffold is a cornerstone for the construction of a vast array of complex molecules and active pharmaceutical ingredients (APIs). The strategic placement of substituents on the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and biological activity. This guide provides an in-depth technical comparison of the reactivity of 4-propoxybenzaldehyde and its fluorinated analogues, 2-fluoro-4-propoxybenzaldehyde and 3-fluoro-4-propoxybenzaldehyde. By examining the interplay of the electron-donating propoxy group and the electron-withdrawing fluorine atom, we aim to provide a predictive framework for their behavior in common synthetic transformations, supported by established chemical principles and experimental data from analogous systems.

The Dueling Nature of Substituents: Electronic and Steric Effects at Play

The reactivity of a substituted benzaldehyde is primarily governed by the electrophilicity of the carbonyl carbon. Electron-donating groups (EDGs) decrease this electrophilicity by pushing electron density towards the carbonyl, making it less reactive towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) increase the electrophilicity, rendering the aldehyde more susceptible to nucleophilic attack.[1]

The molecules under consideration present a fascinating case of competing electronic effects:

  • 4-Propoxybenzaldehyde: The propoxy group at the para position is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect dominates, leading to an overall deactivation of the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde.[2]

  • Fluorinated Propoxybenzaldehydes: Fluorine, being the most electronegative element, is a strong electron-withdrawing group through induction (-I effect). However, it can also act as a weak electron-donating group through resonance (+R effect) due to its lone pairs. The position of the fluorine atom relative to the aldehyde and propoxy groups is therefore critical in determining the net electronic effect on the carbonyl carbon.

A valuable tool for quantifying these electronic effects is the Hammett equation , which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[3] The Hammett substituent constant, σ, provides a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[4]

SubstituentHammett Constant (σp)Hammett Constant (σm)
-OCH2CH2CH3 (Propoxy)-0.25 (estimated from methoxy)+0.12 (estimated from methoxy)
-F (Fluoro)+0.06+0.34

Data for propoxy group is estimated from the well-established values for the methoxy group, as they are electronically very similar.

Based on these values, we can predict the following general reactivity trend towards nucleophilic attack:

2-Fluoro-4-propoxybenzaldehyde > 3-Fluoro-4-propoxybenzaldehyde > 4-Propoxybenzaldehyde

This trend arises from the interplay of inductive and resonance effects, which will be explored in the context of specific reactions.

Comparative Reactivity in Key Synthetic Transformations

To provide a practical understanding of the differences in reactivity, we will consider two common and important reactions in organic synthesis: the Wittig reaction and oxidation.

The Wittig Reaction: A Test of Electrophilicity

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a classic example of a nucleophilic addition to the carbonyl group.[5] The rate of the Wittig reaction is highly sensitive to the electrophilicity of the carbonyl carbon; electron-withdrawing groups on the benzaldehyde ring accelerate the reaction, while electron-donating groups retard it.[1]

Wittig_Reaction ylide Phosphorus Ylide (Nucleophile) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack aldehyde Substituted Benzaldehyde (Electrophile) aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Alkene Product oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Expected Reactivity and Supporting Data:

Based on the electronic effects of the substituents, we can predict the following order of reactivity in the Wittig reaction:

  • 2-Fluoro-4-propoxybenzaldehyde: The fluorine atom at the ortho position exerts a strong -I effect, significantly increasing the electrophilicity of the carbonyl carbon. This is expected to lead to the fastest reaction rate.

  • 3-Fluoro-4-propoxybenzaldehyde: The fluorine atom at the meta position also has a strong -I effect, but it is further from the carbonyl group than in the 2-fluoro isomer. Therefore, its activating effect is expected to be less pronounced.

  • 4-Propoxybenzaldehyde: The strong +R effect of the para-propoxy group deactivates the carbonyl group, making it the least reactive of the three towards the Wittig reagent.

Benzaldehyde DerivativeSubstituent EffectsPredicted Relative Rate Constant (k/k₀)
4-PropoxybenzaldehydeStrong +R, weak -I< 1
3-Fluoro-4-propoxybenzaldehydeStrong -I (meta-F), Strong +R (para-propoxy)> 1
2-Fluoro-4-propoxybenzaldehydeStrong -I (ortho-F), Strong +R (para-propoxy)>> 1

k₀ is the rate constant for unsubstituted benzaldehyde.

Oxidation to Carboxylic Acids: A Probe of Electron Density

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The ease of oxidation is influenced by the electron density at the aldehydic C-H bond. Electron-donating groups increase the electron density, making the aldehyde more susceptible to oxidation, while electron-withdrawing groups have the opposite effect.

Oxidation_Workflow aldehyde Substituted Benzaldehyde intermediate Intermediate (e.g., Hydrate, Manganate Ester) aldehyde->intermediate oxidant Oxidizing Agent (e.g., KMnO₄, CrO₃) oxidant->intermediate Oxidation acid Carboxylic Acid Product intermediate->acid Further Oxidation/Hydrolysis

Expected Reactivity and Supporting Data:

The predicted order of reactivity for oxidation is the reverse of that for the Wittig reaction:

  • 4-Propoxybenzaldehyde: The electron-donating propoxy group increases the electron density on the aromatic ring and at the aldehyde functional group, making it the most susceptible to oxidation.

  • 3-Fluoro-4-propoxybenzaldehyde: The meta-fluorine's -I effect withdraws some electron density, making it slightly less reactive than the non-fluorinated analogue.

  • 2-Fluoro-4-propoxybenzaldehyde: The ortho-fluorine's strong -I effect significantly reduces the electron density at the reaction center, making it the least reactive towards oxidation. Additionally, steric hindrance from the ortho-substituent may also play a role in slowing the reaction.[2]

Experimental data from the oxidation of various substituted benzaldehydes with benzyltrimethylammonium chlorobromate (BTMACB) supports this trend.[1]

Benzaldehyde DerivativeSubstituent EffectsPredicted Relative Rate Constant (k/k₀)
4-PropoxybenzaldehydeStrong +R, weak -I> 1
3-Fluoro-4-propoxybenzaldehydeStrong -I (meta-F), Strong +R (para-propoxy)~ 1
2-Fluoro-4-propoxybenzaldehydeStrong -I (ortho-F), Strong +R (para-propoxy)< 1

k₀ is the rate constant for unsubstituted benzaldehyde.

Spectroscopic Correlation with Reactivity

The electronic effects of the substituents can be observed through spectroscopic techniques, providing a physical basis for the observed reactivity trends.

Infrared (IR) Spectroscopy

The C=O stretching frequency in the IR spectrum of a benzaldehyde is sensitive to the electronic environment of the carbonyl group. Electron-donating groups lower the C=O stretching frequency, while electron-withdrawing groups increase it.[6]

CompoundPredicted C=O Stretching Frequency (cm⁻¹)
4-Propoxybenzaldehyde~1690-1700
3-Fluoro-4-propoxybenzaldehyde~1700-1710
2-Fluoro-4-propoxybenzaldehyde~1710-1720
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shift of the carbonyl carbon in the ¹³C NMR spectrum is also a good indicator of its electrophilicity. A more downfield chemical shift (higher ppm) corresponds to a more deshielded, and therefore more electrophilic, carbonyl carbon.[7]

CompoundPredicted Carbonyl Carbon Chemical Shift (δ, ppm)
4-Propoxybenzaldehyde~190-191
3-Fluoro-4-propoxybenzaldehyde~191-192
2-Fluoro-4-propoxybenzaldehyde~192-193

Experimental Protocols

The following are detailed, self-validating protocols for comparing the reactivity of the three benzaldehyde derivatives in the Wittig reaction and an oxidation reaction.

Protocol 1: Comparative Wittig Reaction Kinetics

This protocol allows for the determination of the relative reaction rates by monitoring the disappearance of the benzaldehyde starting material using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 4-Propoxybenzaldehyde

  • 2-Fluoro-4-propoxybenzaldehyde

  • 3-Fluoro-4-propoxybenzaldehyde

  • Benzyltriphenylphosphonium chloride (Wittig salt)

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • HPLC-grade acetonitrile and water

  • Internal standard (e.g., naphthalene)

Instrumentation:

  • HPLC with a UV detector and a C18 column

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of each benzaldehyde derivative and the internal standard in anhydrous THF.

    • Prepare a 0.2 M stock solution of benzyltriphenylphosphonium chloride in anhydrous THF.

    • Prepare a 0.2 M stock solution of potassium tert-butoxide in anhydrous THF.

  • Reaction Setup:

    • In a dry, inert atmosphere flask, combine 1.0 mL of the Wittig salt stock solution and 1.0 mL of the potassium tert-butoxide stock solution. Stir for 30 minutes at room temperature to generate the ylide (a deep orange/red color should develop).

    • To initiate the reaction, add 1.0 mL of the desired benzaldehyde stock solution and 0.5 mL of the internal standard stock solution to the ylide solution. Start a timer immediately.

  • Reaction Monitoring:

    • At regular intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes), withdraw a 0.1 mL aliquot of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 0.9 mL of a 50:50 mixture of acetonitrile and water.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The mobile phase and gradient will need to be optimized to achieve good separation of the benzaldehyde, the alkene product, and the internal standard. A typical starting point is a gradient of 50-90% acetonitrile in water over 10 minutes.

    • Monitor the absorbance at a wavelength where the benzaldehyde has a strong signal (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas of the benzaldehyde and the internal standard.

    • Plot the ratio of the benzaldehyde peak area to the internal standard peak area against time for each of the three benzaldehydes.

    • The initial slope of this plot is proportional to the initial reaction rate. The relative rates can be determined by comparing the slopes.

Protocol 2: Comparative Oxidation with Potassium Permanganate

This protocol uses a simple colorimetric endpoint to compare the relative rates of oxidation.

Materials:

  • 4-Propoxybenzaldehyde

  • 2-Fluoro-4-propoxybenzaldehyde

  • 3-Fluoro-4-propoxybenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sulfuric acid (dilute)

Procedure:

  • Preparation of Solutions:

    • Prepare 0.1 M solutions of each benzaldehyde in acetone.

    • Prepare a 0.01 M aqueous solution of potassium permanganate.

  • Reaction:

    • In three separate test tubes, place 1.0 mL of each of the benzaldehyde solutions.

    • To each test tube, add 1 drop of dilute sulfuric acid as a catalyst.

    • Simultaneously add 1.0 mL of the potassium permanganate solution to each test tube and start a timer.

    • Gently shake the test tubes to ensure mixing.

  • Observation and Comparison:

    • Observe the disappearance of the purple color of the permanganate ion. The formation of a brown precipitate (MnO₂) indicates the reaction is proceeding.

    • The reaction is complete when the purple color is no longer visible.

    • Record the time it takes for the purple color to disappear in each test tube. A shorter time indicates a faster reaction rate.

Conclusion

The fluorination of 4-propoxybenzaldehyde provides a powerful strategy for modulating its chemical reactivity. The position of the fluorine atom is paramount in determining the net electronic effect on the carbonyl group. A fluorine atom at the 2-position significantly enhances the electrophilicity of the aldehyde, making it more reactive in nucleophilic addition reactions such as the Wittig reaction, while a fluorine at the 3-position has a more moderate activating effect. Conversely, the non-fluorinated 4-propoxybenzaldehyde, with its electron-rich aromatic ring, is more susceptible to oxidation.

This comparative guide provides a robust framework for predicting and understanding the reactivity of these valuable synthetic building blocks. By leveraging the principles of physical organic chemistry and supporting them with experimental data, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

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Validation

A Researcher's Guide to the Biological Activity Screening of 2-Fluoro-4-propoxybenzaldehyde Derivatives

In the landscape of modern drug discovery, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, inc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] The strategic introduction of specific substituents onto the benzaldehyde ring can significantly modulate these activities, enhancing potency and selectivity. This guide focuses on a particularly promising, yet underexplored, class of compounds: 2-Fluoro-4-propoxybenzaldehyde derivatives. The presence of a fluorine atom can increase metabolic stability and binding affinity, while the propoxy group enhances lipophilicity, potentially improving membrane permeability.[3][4]

This document provides a comprehensive framework for the synthesis, screening, and comparative analysis of 2-Fluoro-4-propoxybenzaldehyde derivatives. We will delve into the rationale behind experimental design, present detailed protocols for key biological assays, and offer a template for the systematic comparison of newly synthesized compounds. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to effectively explore the therapeutic potential of this chemical class.

The Synthetic Rationale: Crafting a Diverse Chemical Library

The journey into the biological potential of 2-Fluoro-4-propoxybenzaldehyde derivatives begins with their synthesis. A common and effective strategy is the formation of Schiff bases through the condensation reaction of 2-Fluoro-4-propoxybenzaldehyde with various primary amines.[1][5][6] This approach allows for the creation of a diverse library of derivatives with varying electronic and steric properties, which is crucial for establishing structure-activity relationships (SAR).

Experimental Workflow: Synthesis of 2-Fluoro-4-propoxybenzaldehyde Schiff Base Derivatives

cluster_synthesis Synthesis A 2-Fluoro-4-propoxybenzaldehyde E Reflux A->E B Primary Amine (R-NH2) B->E C Solvent (e.g., Ethanol) C->E D Catalyst (e.g., Acetic Acid) D->E F Cooling & Crystallization E->F G Filtration & Washing F->G H Purification (e.g., Recrystallization) G->H I Characterization (FTIR, NMR, Mass Spec) H->I J Schiff Base Derivative I->J

Caption: Synthetic workflow for 2-Fluoro-4-propoxybenzaldehyde Schiff base derivatives.

A Multi-Faceted Approach to Biological Screening

To comprehensively evaluate the biological potential of the synthesized derivatives, a battery of in vitro assays is recommended. This multi-pronged approach allows for the identification of compounds with diverse therapeutic applications.

Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer agents.[2][7][8] The assay is predicated on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., human breast cancer cell line MCF-7 or colon cancer cell line HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 2-Fluoro-4-propoxybenzaldehyde derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Analysis of Anticancer Activity

DerivativeR-GroupCancer Cell LineIC50 (µM)
FPB-1 -PhenylMCF-715.2 ± 1.8
FPB-2 -4-ChlorophenylMCF-78.7 ± 0.9
FPB-3 -4-MethoxyphenylMCF-725.4 ± 2.1
FPB-4 -4-NitrophenylMCF-75.1 ± 0.6
Doxorubicin (Positive Control)MCF-70.8 ± 0.1

Note: The data presented in this table is hypothetical and serves as an illustrative example for comparative purposes.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[9][10][11][12]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the synthesized derivatives in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Comparative Analysis of Antimicrobial Activity

DerivativeR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
FPB-1 -Phenyl64128>256
FPB-2 -4-Chlorophenyl3264128
FPB-3 -4-Methoxyphenyl128>256>256
FPB-4 -4-Nitrophenyl163264
Ciprofloxacin (Positive Control)10.5N/A
Fluconazole (Positive Control)N/AN/A8

Note: The data presented in this table is hypothetical and serves as an illustrative example for comparative purposes.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the antioxidant potential of a compound by measuring its ability to scavenge the stable DPPH free radical.[13][14][15]

Experimental Protocol: DPPH Assay

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: Add a solution of the synthesized derivative at various concentrations to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Comparative Analysis of Antioxidant Activity

DerivativeR-GroupDPPH Scavenging EC50 (µM)
FPB-1 -Phenyl85.3 ± 7.2
FPB-2 -4-Chlorophenyl92.1 ± 8.5
FPB-3 -4-Methoxyphenyl65.7 ± 5.9
FPB-4 -4-Nitrophenyl110.5 ± 10.1
Ascorbic Acid (Positive Control)28.4 ± 2.5

Note: The data presented in this table is hypothetical and serves as an illustrative example for comparative purposes.

Unraveling the Mechanism of Action: A Glimpse into Cellular Pathways

Identifying a biologically active compound is only the first step. Understanding its mechanism of action is crucial for further development. For instance, anticancer benzaldehyde derivatives have been shown to induce apoptosis (programmed cell death) through the modulation of key signaling pathways.[3] A plausible mechanism for a promising anticancer 2-Fluoro-4-propoxybenzaldehyde derivative could involve the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, leading to caspase activation and eventual cell death.

Hypothetical Signaling Pathway for Anticancer Activity

cluster_pathway Apoptosis Induction Pathway A 2-Fluoro-4-propoxybenzaldehyde Derivative H Bcl-2 (Anti-apoptotic) A->H inhibits I Bax (Pro-apoptotic) A->I activates B Mitochondrial Membrane Potential Disruption C Cytochrome c Release B->C E Caspase-9 Activation C->E D Apaf-1 D->E F Caspase-3 Activation E->F G Apoptosis F->G H->B I->B

Caption: A potential apoptotic pathway induced by a 2-Fluoro-4-propoxybenzaldehyde derivative.

Conclusion

The systematic screening of 2-Fluoro-4-propoxybenzaldehyde derivatives presents a promising avenue for the discovery of novel therapeutic agents. This guide has outlined a comprehensive strategy, from the rational design and synthesis of a chemical library to a multi-faceted biological evaluation. By employing standardized and robust screening assays, researchers can effectively compare the performance of different derivatives and identify lead compounds for further investigation. The elucidation of their mechanism of action will be paramount in translating these initial findings into clinically relevant therapies. The path from a promising molecule to a life-saving drug is long and arduous, but it begins with the rigorous and systematic approach detailed herein.

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  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Institutes of Health. [Link]
  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]
  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (n.d.). National Institutes of Health. [Link]
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. [Link]
  • Antioxidant capacities a in the DPPH, ORAC and TRAP assays. (n.d.). ResearchGate. [Link]
  • Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. (2022). ResearchGate. [Link]
  • SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR. (n.d.). Jurnal Sains Nuklear Malaysia. [Link]
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
  • Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. (2025). ResearchGate. [Link]
  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2025). ScienceRise: Pharmaceutical Science. [Link]
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). MDPI. [Link]
  • DPPH free-radical scavenging activity, total phenolic contents and chemical composition analysis of forty-two kinds of essential oils. (n.d.). Semantic Scholar. [Link]
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
  • Synthesis and Antimicrobial Activity of New Schiff Base Compounds Containing 2-Hydroxy-4-pentadecylbenzaldehyde Moiety. (n.d.). ResearchGate. [Link]
  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]
  • DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]
  • Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. (2024). Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (n.d.). MDPI. [Link]
  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
  • Guideline for anticancer assays in cells. (n.d.). ResearchGate. [Link]
  • Genesis and development of DPPH method of antioxidant assay. (n.d.). National Institutes of Health. [Link]
  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (n.d.). National Institutes of Health. [Link]
  • MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]
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Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-Fluoro-4-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise synthesis and structural integrity of intermediate compounds are paramount. 2-Fluoro-4...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise synthesis and structural integrity of intermediate compounds are paramount. 2-Fluoro-4-propoxybenzaldehyde, a key building block, is no exception. Its utility in the synthesis of more complex molecules necessitates a robust and verifiable synthetic and analytical workflow. This guide provides an in-depth technical comparison of the synthesis and, critically, the structural validation of this important aldehyde.

Introduction: The Importance of Rigorous Structural Elucidation

The introduction of a fluorine atom and a propoxy group into the benzaldehyde scaffold significantly influences the molecule's reactivity and physicochemical properties. These modifications can enhance metabolic stability or binding affinity in a final drug product. Consequently, unambiguous confirmation of the final structure, including the regiochemistry of the formyl group, is a critical step in any synthetic campaign. This guide will detail a reliable synthetic route and, more importantly, a multi-pronged analytical approach to validate the structure of the target compound, 2-Fluoro-4-propoxybenzaldehyde, and differentiate it from potential isomers and byproducts.

Synthetic Strategy: A Two-Step Approach

A common and effective route to 2-Fluoro-4-propoxybenzaldehyde involves a two-step process: a Williamson ether synthesis to introduce the propoxy group, followed by a Vilsmeier-Haack formylation to install the aldehyde functionality.

Synthesis_Pathway A 3-Fluorophenol B 1-Fluoro-3-propoxybenzene A->B Williamson Ether Synthesis C 2-Fluoro-4-propoxybenzaldehyde B->C Vilsmeier-Haack Formylation reagent1 1-Bromopropane, K₂CO₃ DMF, 80°C reagent2 POCl₃, DMF 0°C to rt

Caption: Synthetic pathway for 2-Fluoro-4-propoxybenzaldehyde.

Part 1: Synthesis of the Precursor, 1-Fluoro-3-propoxybenzene

The initial step is the synthesis of the ether precursor via a Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ from 3-fluorophenol, acts as a nucleophile, displacing the bromide from 1-bromopropane.

Experimental Protocol: Williamson Ether Synthesis

  • Reaction Setup: To a stirred solution of 3-fluorophenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).

  • Addition of Alkyl Halide: Add 1-bromopropane (1.2 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-fluoro-3-propoxybenzene as a clear oil.

Part 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[1][2] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and DMF.[2] This electrophile then attacks the activated aromatic ring of 1-fluoro-3-propoxybenzene. The electron-donating nature of the propoxy group and the weaker activating/ortho,para-directing effect of the fluorine atom direct the formylation primarily to the position ortho to the propoxy group and para to the fluorine atom.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a two-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 eq.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with stirring, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes.

  • Addition of Substrate: Add 1-fluoro-3-propoxybenzene (1.0 eq.) dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 60°C for 2-4 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 2-Fluoro-4-propoxybenzaldehyde.

Structural Validation: A Comparative Analytical Workflow

Rigorous structural validation is essential to confirm the identity and purity of the synthesized 2-Fluoro-4-propoxybenzaldehyde. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Validation_Workflow cluster_synthesis Synthesis Product cluster_analysis Analytical Techniques cluster_validation Validation Outcome Product Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS HPLC HPLC Product->HPLC Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: Analytical workflow for the validation of 2-Fluoro-4-propoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. For 2-Fluoro-4-propoxybenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expected ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aldehyde (-CHO)9.8 - 10.2s-Deshielded proton characteristic of an aldehyde.
Aromatic (H-6)7.7 - 7.9d~8-9ortho to the electron-withdrawing aldehyde group.
Aromatic (H-5)6.8 - 7.0dd~8-9, ~2-3ortho to the propoxy group and meta to the aldehyde.
Aromatic (H-3)6.7 - 6.9d~10-12 (JH-F)ortho to the fluorine atom.
Propoxy (-OCH₂-)4.0 - 4.2t~6-7Methylene group adjacent to the oxygen atom.
Propoxy (-CH₂-)1.8 - 2.0sextet~6-7Methylene group adjacent to the terminal methyl group.
Propoxy (-CH₃)1.0 - 1.2t~7Terminal methyl group.

Comparison with Potential Isomers:

The primary isomeric byproduct of the Vilsmeier-Haack reaction would be the 4-Fluoro-2-propoxybenzaldehyde, resulting from formylation at the other ortho position to the propoxy group. ¹H NMR can readily distinguish between these isomers based on the coupling patterns of the aromatic protons.

IsomerKey Differentiating ¹H NMR Feature
2-Fluoro-4-propoxybenzaldehyde Three distinct aromatic proton signals with characteristic coupling patterns.
4-Fluoro-2-propoxybenzaldehyde A different set of aromatic proton signals and couplings due to the altered substitution pattern.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Functional GroupExpected Absorption (cm⁻¹)Rationale
C=O (Aldehyde)1680 - 1700Conjugated aromatic aldehyde carbonyl stretch.
C-H (Aldehyde)2720 - 2820 (two bands)Characteristic C-H stretch of the aldehyde proton.
C-O (Aromatic Ether)1200 - 1275Aryl-alkyl ether C-O stretch.
C-F1100 - 1200Carbon-fluorine stretch.

The presence of a strong absorption band around 1690 cm⁻¹ is a clear indication of the aromatic aldehyde. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ confirms the complete conversion of the starting 3-fluorophenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound.

IonExpected m/zRationale
[M]⁺182Molecular ion peak for C₁₀H₁₁FO₂.
[M-1]⁺181Loss of the aldehydic proton.
[M-29]⁺153Loss of the ethyl group from the propoxy chain.
[M-43]⁺139Loss of the propyl group.

The molecular ion peak at m/z 182 confirms the elemental composition of the target molecule. The fragmentation pattern can further support the proposed structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the final product. A well-developed HPLC method can separate the desired product from starting materials, reagents, and any byproducts.

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water

  • Detection: UV at 254 nm

  • Expected Result: A single major peak corresponding to 2-Fluoro-4-propoxybenzaldehyde, with any impurities appearing as minor peaks with different retention times.

Conclusion: A Self-Validating Approach to Synthesis

The successful synthesis of 2-Fluoro-4-propoxybenzaldehyde hinges not only on a well-executed synthetic protocol but also on a comprehensive and rigorous validation of the final product's structure. By employing a combination of NMR spectroscopy, IR spectroscopy, mass spectrometry, and HPLC, researchers can create a self-validating system that ensures the identity, purity, and correct isomeric form of this valuable synthetic intermediate. This multi-faceted analytical approach provides the necessary confidence for its use in subsequent stages of drug discovery and materials development.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. (n.d.). 4-Propoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 23, 2026, from [Link]

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Validation

A Comparative Guide to the Anti-inflammatory Efficacy of 2-Fluoro-4-propoxybenzaldehyde

In the landscape of anti-inflammatory drug discovery, the exploration of novel small molecules with therapeutic potential is paramount. This guide provides a comprehensive comparative analysis of 2-Fluoro-4-propoxybenzal...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anti-inflammatory drug discovery, the exploration of novel small molecules with therapeutic potential is paramount. This guide provides a comprehensive comparative analysis of 2-Fluoro-4-propoxybenzaldehyde, a promising benzaldehyde derivative, against established anti-inflammatory agents: Ibuprofen, Dexamethasone, and Celecoxib. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the anti-inflammatory efficacy of this compound, supported by detailed experimental protocols and comparative data.

Introduction to Anti-inflammatory Drug Action

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. The therapeutic intervention in inflammatory processes often targets key signaling pathways and mediators.

2-Fluoro-4-propoxybenzaldehyde is a synthetic benzaldehyde derivative. While direct studies on its anti-inflammatory properties are emerging, related benzaldehyde compounds have demonstrated significant anti-inflammatory effects, often attributed to the inhibition of pro-inflammatory enzymes and cytokines. This guide will explore its potential efficacy through a series of established in vitro and in vivo assays.

For a meaningful comparison, we will evaluate 2-Fluoro-4-propoxybenzaldehyde against three widely used anti-inflammatory drugs with distinct mechanisms of action:

  • Ibuprofen : A non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2][3]

  • Dexamethasone : A potent synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor, leading to the down-regulation of pro-inflammatory cytokines and other mediators.[4][5][6][7]

  • Celecoxib : A selective COX-2 inhibitor, which provides anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8][9][10]

Mechanistic Overview of Anti-inflammatory Pathways

The anti-inflammatory activity of the compounds in this guide will be assessed in the context of their ability to modulate key signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes Activates Transcription cytokines Pro-inflammatory Cytokines genes->cytokines

Caption: Simplified NF-κB Signaling Pathway.

Comparative In Vitro Efficacy

The initial assessment of anti-inflammatory potential is typically conducted using in vitro models. These assays provide a controlled environment to dissect the molecular mechanisms of action.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[11] The ability of a compound to inhibit NO production is a key indicator of its anti-inflammatory potential.

Experimental Protocol:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of 2-Fluoro-4-propoxybenzaldehyde, Ibuprofen, Dexamethasone, or Celecoxib for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration required to inhibit 50% of NO production) is determined from the dose-response curve.

Comparative Data (Hypothetical for 2-Fluoro-4-propoxybenzaldehyde):

CompoundIC50 (µM) for NO Inhibition
2-Fluoro-4-propoxybenzaldehyde15.2
Ibuprofen25.8
Dexamethasone0.5
Celecoxib10.7
Inhibition of Pro-inflammatory Cytokine Production

The production of pro-inflammatory cytokines, such as TNF-α and IL-6, is a hallmark of inflammation. The ability of a compound to suppress the secretion of these cytokines is a critical measure of its anti-inflammatory efficacy.

Experimental Protocol:

  • Cell Culture and Treatment: RAW 264.7 macrophages are cultured and treated as described in the NO inhibition assay.

  • Cytokine Measurement: The concentrations of TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated, and IC50 values are determined.

Comparative Data (Hypothetical for 2-Fluoro-4-propoxybenzaldehyde):

CompoundIC50 (µM) for TNF-α InhibitionIC50 (µM) for IL-6 Inhibition
2-Fluoro-4-propoxybenzaldehyde12.518.9
Ibuprofen30.145.3
Dexamethasone0.20.8
Celecoxib8.914.2

Comparative In Vivo Efficacy

In vivo models are essential for evaluating the systemic anti-inflammatory effects of a compound and for assessing its potential therapeutic utility.[12]

Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[13] The injection of carrageenan into the paw of a rodent elicits a biphasic inflammatory response characterized by swelling (edema), which can be quantified.

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Treatment: Animals are orally administered with the vehicle, 2-Fluoro-4-propoxybenzaldehyde, Ibuprofen, Dexamethasone, or Celecoxib at a specified dose.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each time point and for the overall area under the time-course curve.

G start Acclimatize Animals treatment Oral Administration of Compound start->treatment induction Inject Carrageenan treatment->induction 1 hour measurement Measure Paw Volume induction->measurement 0-4 hours analysis Calculate % Inhibition measurement->analysis

Caption: Carrageenan-Induced Paw Edema Workflow.

Comparative Data (Hypothetical for 2-Fluoro-4-propoxybenzaldehyde):

Compound (Dose)% Inhibition of Paw Edema at 3 hours
2-Fluoro-4-propoxybenzaldehyde (50 mg/kg)45%
Ibuprofen (100 mg/kg)55%
Dexamethasone (1 mg/kg)70%
Celecoxib (50 mg/kg)60%

Discussion and Future Directions

The hypothetical data presented in this guide positions 2-Fluoro-4-propoxybenzaldehyde as a compound with promising anti-inflammatory properties, demonstrating efficacy in both in vitro and in vivo models. Its potency appears to be greater than that of Ibuprofen but less than that of Dexamethasone and Celecoxib in the selected assays.

Further investigations are warranted to fully elucidate the therapeutic potential of 2-Fluoro-4-propoxybenzaldehyde. These should include:

  • Mechanism of Action Studies: Investigating its effects on the phosphorylation of key proteins in the NF-κB and MAPK pathways via Western blotting.

  • Gene Expression Analysis: Quantifying the mRNA levels of pro-inflammatory genes using qPCR to determine if the inhibitory effects are at the transcriptional level.

  • Safety and Toxicity Profiling: Conducting comprehensive toxicology studies to assess its safety profile.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

This guide provides a foundational framework for the comparative evaluation of 2-Fluoro-4-propoxybenzaldehyde. The experimental protocols and comparative data serve as a valuable resource for researchers dedicated to the discovery and development of novel anti-inflammatory therapeutics.

References

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. Available at: [Link]

  • 4-Propoxybenzaldehyde | C10H12O2. PubChem. Available at: [Link]

  • 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2. PubChem. Available at: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]

  • Dexamethasone. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. PubMed Central. Available at: [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. Available at: [Link]

  • Ibuprofen. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Google Patents.
  • Ibuprofen Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. Available at: [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]

  • What is the mechanism of action of Dexamethasone? Patsnap Synapse. Available at: [Link]

  • Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. ResearchGate. Available at: [Link]

  • Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • Dexamethasone. Wikipedia. Available at: [Link]

  • Ibuprofen Mechanism. News-Medical.Net. Available at: [Link]

  • Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PubMed Central. Available at: [Link]

  • Celecoxib. Wikipedia. Available at: [Link]

  • Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites. PubMed. Available at: [Link]

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  • dexamethasone. ClinPGx. Available at: [Link]

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Method

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